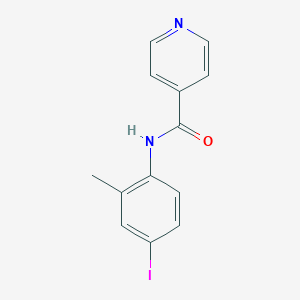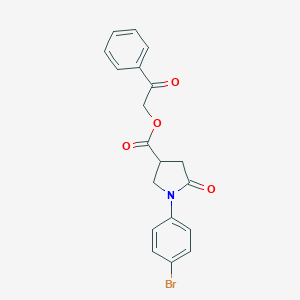![molecular formula C13H10ClFNO+ B271373 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTK7A and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
CTK7A exerts its therapeutic effects by inhibiting the 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium enzyme. This compound is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is overexpressed in various diseases, including cancer, diabetes, and cardiovascular diseases. Inhibition of this compound by CTK7A leads to the suppression of these diseases.
Biochemical and Physiological Effects
CTK7A has various biochemical and physiological effects that contribute to its therapeutic benefits. CTK7A inhibits the activity of this compound, which leads to the suppression of various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A also reduces inflammation and oxidative stress associated with various diseases. In addition, CTK7A improves insulin sensitivity and reduces blood glucose levels in diabetes.
Advantages and Limitations for Lab Experiments
CTK7A has several advantages as a research tool. It is a potent and selective inhibitor of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which allows for the specific inhibition of this compound without affecting other signaling pathways. CTK7A also has low toxicity, which makes it suitable for in vivo experiments. However, CTK7A has limitations as a research tool. The synthesis process is complex and requires skilled personnel and specialized equipment. In addition, CTK7A has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of CTK7A. One potential direction is the development of CTK7A analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the investigation of the role of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in various diseases and the development of this compound inhibitors for these diseases. Finally, the use of CTK7A in combination with other drugs for the treatment of various diseases is also an area of future research.
Synthesis Methods
CTK7A can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with ethyl 2-oxoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. The intermediate is then reacted with pyridine and thionyl chloride to form CTK7A. The synthesis process is complex and requires skilled personnel and specialized equipment.
Scientific Research Applications
CTK7A has been extensively studied in scientific research, and its potential therapeutic benefits have been demonstrated in various diseases. In cancer research, CTK7A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CTK7A also enhances the efficacy of chemotherapy drugs and reduces the toxicity associated with these drugs.
In diabetes research, CTK7A has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. CTK7A also reduces inflammation and oxidative stress associated with diabetes.
In cardiovascular research, CTK7A has been shown to reduce the damage caused by ischemia-reperfusion injury, a common complication of heart attacks and strokes. CTK7A also reduces the proliferation of smooth muscle cells, which is a key factor in atherosclerosis.
properties
Molecular Formula |
C13H10ClFNO+ |
|---|---|
Molecular Weight |
250.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H10ClFNO/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10/h1-8H,9H2/q+1 |
InChI Key |
MAZREDIFTZEJCB-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)